(R)-Mephenytoin

説明

特性

IUPAC Name |

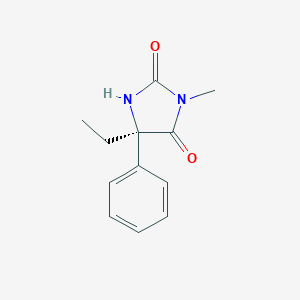

(5R)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHKMTDVRCWUDX-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71140-51-7 | |

| Record name | Mephenytoin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071140517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(-)-Mephenytoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPHENYTOIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB8E1O1L3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Mephenytoin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Mephenytoin, an active enantiomer of the anticonvulsant drug mephenytoin (B154092), exerts its therapeutic effects primarily through the modulation of neuronal excitability. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with voltage-gated sodium channels and its distinct metabolic fate. Mephenytoin is a racemic mixture, and its enantiomers exhibit significant stereoselectivity in their metabolism and pharmacokinetics. While the (S)-enantiomer is rapidly hydroxylated by CYP2C19, this compound undergoes a slower N-demethylation to its pharmacologically active metabolite, nirvanol (B14652). This guide presents quantitative data on its metabolic pathways, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action of this compound, like other hydantoin (B18101) anticonvulsants, is the blockade of voltage-gated sodium channels in neuronal membranes[1][2][3]. This action is crucial in controlling the hyperexcitability of neurons that leads to seizures.

This compound preferentially binds to the inactivated state of the voltage-gated sodium channels[4][5]. This binding stabilizes the inactivated state, prolonging the refractory period of the neuron and thereby limiting the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizure activity[4][5]. This use-dependent and voltage-dependent blockade allows this compound to selectively target hyperactive neurons involved in seizure propagation while having a minimal effect on normal neuronal activity.

Signaling Pathway: this compound Interaction with Voltage-Gated Sodium Channel

References

- 1. Catalytic role of cytochrome P4502B6 in the N-demethylation of S-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenotyping of CYP2C19 with enantiospecific HPLC-quantification of R- and S-mephenytoin and comparison with the intron4/exon5 G-->A-splice site mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of (S)-mephenytoin and proguanil oxidation in vitro: contribution of several CYP isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 6. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human N-demethylation of (S)-mephenytoin by cytochrome P450s 2C9 and 2B6. | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoselective Metabolism of (R)-Mephenytoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin (B154092), an anticonvulsant hydantoin (B18101) derivative, is a chiral drug administered as a racemic mixture of its (R)- and (S)-enantiomers. The metabolism of mephenytoin is markedly stereoselective, leading to significant differences in the pharmacokinetic profiles and pharmacological activities of its enantiomers. This technical guide provides a comprehensive overview of the stereoselective metabolism of (R)-mephenytoin, with a focus on the enzymatic pathways, quantitative kinetic data, and detailed experimental methodologies. A thorough understanding of these processes is critical for drug development, predicting drug-drug interactions, and personalizing medicine based on genetic polymorphisms of the metabolizing enzymes.

The primary metabolic pathways for mephenytoin are aromatic 4'-hydroxylation and N-demethylation. The stereoselectivity of these reactions is pronounced: (S)-mephenytoin is preferentially hydroxylated at the 4' position of the phenyl ring, a reaction primarily catalyzed by Cytochrome P450 2C19 (CYP2C19).[1][2] This pathway is subject to well-documented genetic polymorphism, leading to distinct "extensive metabolizer" (EM) and "poor metabolizer" (PM) phenotypes.[2][3] In contrast, this compound is more susceptible to N-demethylation to form nirvanol (B14652) (5-ethyl-5-phenylhydantoin), a reaction in which multiple CYP enzymes, including CYP2B6, play a significant role.[4]

Metabolic Pathways of (R)- and (S)-Mephenytoin

The differential metabolism of mephenytoin enantiomers is governed by the substrate specificity of various cytochrome P450 enzymes.

dot

Caption: Metabolic pathways of (R)- and (S)-Mephenytoin.

Quantitative Data on Stereoselective Metabolism

The stereoselective metabolism of mephenytoin is quantitatively described by the kinetic parameters (K_m and V_max) of the involved cytochrome P450 enzymes. The following table summarizes the available data from in vitro studies using human liver microsomes (HLM) and recombinant CYP enzymes.

| Enantiomer | Metabolic Pathway | Enzyme | System | K_m (µM) | V_max (pmol/min/mg protein or nmol P450) | Reference |

| (S)-Mephenytoin | 4'-Hydroxylation | CYP2C19 | Recombinant | - | - | [5] |

| Human Liver Microsomes | 59 - 143 | - | [6] | |||

| N-demethylation | CYP2B6 | Recombinant | 564 | - | [7] | |

| CYP2C9 (High-affinity) | Human Liver Microsomes | 174.1 | 170.5 | [8] | ||

| CYP2B6 (Low-affinity) | Human Liver Microsomes | 1911 | 3984 | [8] | ||

| CYP2C9 | Recombinant | 150 ± 42 | - | [8] | ||

| This compound | N-demethylation | - | Human Liver Microsomes | - | - | [4] |

| Phenytoin (B1677684) (related compound) | 4-Hydroxylation | CYP2C9 | Recombinant | 14.6 | - | [9] |

| CYP2C19 | Recombinant | 24.1 | - | [9] | ||

| Human Liver Microsomes | 23.6 ± 1.8 | - | [9] |

Detailed Experimental Protocols

The investigation of stereoselective mephenytoin metabolism typically involves in vitro experiments with human liver microsomes or recombinant CYP enzymes, followed by analytical quantification of the metabolites.

In Vitro Incubation with Human Liver Microsomes or Recombinant CYP Enzymes

This protocol outlines a general procedure for assessing the metabolism of (R)- and (S)-mephenytoin.

1. Reagents and Materials:

-

This compound and (S)-Mephenytoin

-

Human Liver Microsomes (HLM) or recombinant human CYP enzymes (e.g., CYP2C19, CYP2B6, CYP2C9, CYP3A4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Internal standard (e.g., phenobarbital)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

HPLC grade solvents

2. Incubation Procedure:

-

Prepare a reaction mixture containing the microsomal protein or recombinant enzyme in potassium phosphate buffer.

-

Add the substrate, (R)- or (S)-mephenytoin, at various concentrations to determine kinetic parameters.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile (B52724) or by placing on ice).

-

Add an internal standard for quantitative analysis.

3. Sample Preparation for HPLC Analysis:

-

Perform protein precipitation by adding an organic solvent (e.g., acetonitrile) and centrifuging to pellet the protein.

-

Alternatively, perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., dichloromethane), vortexing, and separating the organic layer.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the HPLC mobile phase for injection.

dot

Caption: Impact of CYP2C19 genetic polymorphism on metabolism.

Conclusion

The metabolism of this compound is a clear example of stereoselectivity in drug biotransformation. While the (S)-enantiomer is primarily cleared via CYP2C19-mediated 4'-hydroxylation, a pathway highly influenced by genetic polymorphism, this compound is preferentially N-demethylated by a consortium of enzymes, with CYP2B6 playing a key role. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to investigate the metabolism of chiral compounds. A thorough understanding of these stereoselective processes is essential for optimizing drug efficacy and safety, and for the advancement of personalized medicine.

References

- 1. An additional defective allele, CYP2C19*5, contributes to the S-mephenytoin poor metabolizer phenotype in Caucasians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical relevance of genetic polymorphisms in the human CYP2C subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay of mephenytoin metabolism in human liver microsomes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mephenytoin metabolism in vitro by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalytic role of cytochrome P4502B6 in the N-demethylation of S-mephenytoin [pubmed.ncbi.nlm.nih.gov]

- 8. Human N-demethylation of (S)-mephenytoin by cytochrome P450s 2C9 and 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the (R)-Mephenytoin N-demethylation Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the metabolic N-demethylation pathway of (R)-Mephenytoin. It outlines the core enzymatic reactions, presents key quantitative data, details relevant experimental protocols, and discusses the pharmacogenetic context crucial for drug development and clinical pharmacology.

Introduction to Mephenytoin (B154092) Metabolism

Mephenytoin is a hydantoin-derivative anticonvulsant that exists as two stereoisomers: (S)-Mephenytoin and this compound.[1] While the 4'-hydroxylation of (S)-Mephenytoin is the classical and widely studied probe reaction for phenotyping the activity of the highly polymorphic Cytochrome P450 2C19 (CYP2C19) enzyme, the N-demethylation pathway represents another critical route of its biotransformation.[2][3] This pathway, applicable to both enantiomers, results in the formation of an active and potentially toxic metabolite, Nirvanol (5-ethyl-5-phenylhydantoin).[4] Understanding the enzymes governing this conversion is essential for a complete picture of mephenytoin's disposition and for predicting metabolic drug-drug interactions.

The N-demethylation Metabolic Pathway

The N-demethylation of mephenytoin involves the cleavage of the methyl group at the N-3 position of the hydantoin (B18101) ring. While multiple Cytochrome P450 enzymes can metabolize mephenytoin, in vitro studies have identified specific isoforms primarily responsible for the N-demethylation of the (S)-enantiomer, providing insight into the broader pathway.[4]

The primary enzymes identified in the N-demethylation of (S)-Mephenytoin are CYP2B6 and CYP2C9.[5][6] Studies using human liver microsomes (HLMs) have shown that this process follows biphasic kinetics, indicating the involvement of at least two distinct enzymes: a high-affinity, low-capacity component attributed to CYP2C9, and a low-affinity, high-capacity component attributed to CYP2B6.[5] At therapeutic concentrations, CYP2C9 is a significant contributor, while CYP2B6's role becomes predominant at higher, supra-therapeutic concentrations.[5]

Quantitative Metabolic Data

The kinetics of mephenytoin N-demethylation have been characterized, providing quantitative values for the affinity (K_m) and maximum velocity (V_max) of the responsible enzymes.

Table 1: Enzyme Kinetics for (S)-Mephenytoin N-demethylation

| Enzyme/System | K_m (μM) | V_max (pmol/mg protein/min) | Note |

|---|---|---|---|

| Human Liver Microsomes (High-Affinity) | 174.1 | 170.5 | Activity attributed primarily to CYP2C9 and is abolished by sulfaphenazole.[5] |

| Human Liver Microsomes (Low-Affinity) | 1911 | 3984 | Activity attributed primarily to CYP2B6.[5] |

| Recombinant CYP2C9 | 150 ± 42 | Not Reported | Value is consistent with the high-affinity component in HLMs.[5] |

| Recombinant CYP2B6 | 564 | Not Reported | Determined using microsomes from cells transformed with CYP2B6 cDNA.[6] |

Pharmacogenetics of Mephenytoin Metabolism

While CYP2B6 and CYP2C9 drive N-demethylation, the overall metabolism of mephenytoin is famously governed by genetic polymorphisms in CYP2C19, which controls the 4'-hydroxylation pathway. Individuals with deficient CYP2C19 alleles are classified as "poor metabolizers" (PMs) and exhibit significantly altered drug clearance.[7][8] The frequency of the PM phenotype shows marked variation across global populations.[7][9]

Table 2: Frequency of CYP2C19 Poor Metabolizer (PM) Phenotype and Alleles in Various Populations

| Population | PM Phenotype Frequency | Key Defective Allele(s) | Allele Frequency |

|---|---|---|---|

| Oriental (Japanese, Chinese, Filipino) | 13 - 23%[7][8][9] | CYP2C19*2 (CYP2C19m1) | 0.23 - 0.39[9] |

| CYP2C19*3 (CYP2C19m2) | 0.06 - 0.10[9] | ||

| Caucasian | 2 - 5%[7][8][9] | CYP2C19*2 | ~0.13[9] |

| Saudi Arabian | ~2% (2 of 97 subjects)[9] | CYP2C19*2 | ~0.15[9] |

| African-American | Not specified, allele data available | CYP2C19*2 | ~0.25[9] |

Note: CYP2C192 and CYP2C193 account for the vast majority of PM alleles in Oriental populations and approximately 85-87% in Caucasians.[7][9] Other rare alleles like CYP2C195 and CYP2C196 contribute to the PM phenotype in Caucasians.[7][8]

Experimental Protocols

5.1 In Vitro Assay for this compound N-demethylation

This protocol describes a typical in vitro experiment to characterize the kinetics of this compound N-demethylation using human liver microsomes (HLMs).

Objective: To determine the Michaelis-Menten kinetic parameters (K_m and V_max) for the formation of Nirvanol from this compound in a pooled HLM system.

Materials:

-

This compound stock solution (in a suitable organic solvent, e.g., DMSO)

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)

-

NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Nirvanol analytical standard

-

Internal Standard (IS) for analytical quantification

-

Quenching Solution (e.g., ice-cold acetonitrile (B52724) containing IS)

-

Incubator/shaking water bath set to 37°C

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[1][6]

Methodology:

-

Preparation: Prepare serial dilutions of this compound in the incubation buffer to achieve a range of final concentrations (e.g., 1 µM to 2000 µM) to cover both high- and low-affinity enzyme kinetics.

-

Incubation Setup: In microcentrifuge tubes, combine the HLM protein (e.g., 0.2-0.5 mg/mL final concentration), phosphate buffer, and the respective concentration of this compound.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH-regenerating system.

-

Reaction Incubation: Incubate for a predetermined linear time (e.g., 30 minutes) at 37°C with constant shaking.

-

Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold quenching solution (acetonitrile with IS). This precipitates the microsomal protein.

-

Sample Processing: Vortex the tubes vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis. Quantify the formation of the metabolite, Nirvanol, using a validated HPLC or LC-MS/MS method against a standard curve prepared with the Nirvanol analytical standard.[6]

-

Data Analysis: Calculate the rate of Nirvanol formation (pmol/min/mg protein). Plot the reaction rate versus the substrate concentration and fit the data to the Michaelis-Menten equation (or a two-site binding model for biphasic kinetics) to determine K_m and V_max values.

References

- 1. Direct enantiomeric resolution of mephenytoin and its N-demethylated metabolite in plasma and blood using chiral capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cytochrome-p450-cyp1b1.com [cytochrome-p450-cyp1b1.com]

- 3. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human N-demethylation of (S)-mephenytoin by cytochrome P450s 2C9 and 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalytic role of cytochrome P4502B6 in the N-demethylation of S-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An additional defective allele, CYP2C19*5, contributes to the S-mephenytoin poor metabolizer phenotype in Caucasians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Frequencies of the defective CYP2C19 alleles responsible for the mephenytoin poor metabolizer phenotype in various Oriental, Caucasian, Saudi Arabian and American black populations - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Mephenytoin as a Selective Probe for Cytochrome P450 2B6: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Mephenytoin's utility as a selective probe for the cytochrome P450 2B6 (CYP2B6) enzyme. It delves into the metabolic pathways, kinetic parameters, and detailed experimental protocols for utilizing this compound in in vitro studies. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and drug development, offering both theoretical background and practical guidance.

Introduction: The Role of CYP2B6 in Drug Metabolism

Cytochrome P450 2B6 (CYP2B6) is a crucial enzyme in the metabolism of a significant number of clinically relevant drugs, including the antidepressant bupropion (B1668061), the anti-HIV drug efavirenz, and the anesthetic propofol (B549288).[1] Despite its importance, the activity of CYP2B6 can vary significantly between individuals due to genetic polymorphisms and induction by various xenobiotics.[2][3] Therefore, accurate and reliable methods to phenotype CYP2B6 activity are essential for predicting drug-drug interactions and individualizing drug therapy. A selective probe substrate is a critical tool for these assessments.

This compound Metabolism and Specificity for CYP2B6

Mephenytoin (B154092) is administered as a racemic mixture of (S)- and (R)-enantiomers. While (S)-mephenytoin is primarily metabolized by CYP2C19 through 4'-hydroxylation, the N-demethylation of mephenytoin to its metabolite, nirvanol (B14652) (5-ethyl-5-phenylhydantoin), is a key pathway for assessing CYP2B6 activity.[4][5][6]

Studies using human liver microsomes (HLMs) and recombinant human cytochrome P450 isoforms have demonstrated that at higher substrate concentrations (>1000 µM), the N-demethylation of (S)-mephenytoin is predominantly catalyzed by CYP2B6.[7] Specifically, this reaction exhibits a low-affinity, high-capacity kinetic profile, which is characteristic of CYP2B6-mediated metabolism.[7] While CYP2C9 can also contribute to nirvanol formation, it displays high-affinity, low-capacity kinetics.[7] Therefore, by using a sufficiently high concentration of (S)-mephenytoin, the contribution of CYP2C9 can be minimized, making the formation of nirvanol a selective measure of CYP2B6 activity.[7]

It is important to note that while the N-demethylation of (S)-mephenytoin is a widely used method, some studies also refer to the metabolism of the racemic mixture or the (R)-enantiomer for assessing CYP2B6 activity. For the purpose of this guide, we will focus on the established use of (S)-mephenytoin N-demethylation as a selective probe for CYP2B6.

Metabolic Pathway of Mephenytoin

The primary metabolic pathways for the enantiomers of mephenytoin are distinct, allowing for the specific probing of different CYP enzymes. (S)-mephenytoin is predominantly hydroxylated at the 4'-position of the phenyl ring by CYP2C19. The N-demethylation of (S)-mephenytoin to nirvanol is mainly catalyzed by CYP2B6.

Caption: Metabolic pathways of mephenytoin enantiomers.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the use of (S)-Mephenytoin as a probe for CYP2B6. These values are essential for designing and interpreting in vitro experiments.

Table 1: Kinetic Parameters for (S)-Mephenytoin N-demethylation

| System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Human Liver Microsomes (low-affinity component) | 1911 | 3984 | [7] |

| Recombinant CYP2B6 | 564 | Not Reported | [8] |

Table 2: Inhibition of (S)-Mephenytoin N-demethylase Activity

| Inhibitor | System | Inhibition (%) | Concentration | Reference |

| Orphenadrine | Human Liver Microsomes | 51 ± 4 | Not Specified | [8] |

| Orphenadrine | Recombinant CYP2B6 | 45 | Not Specified | [8] |

| Anti-CYP2B1 IgG | Human Liver Microsomes | ~65 | 5 mg/mg protein | [8] |

| Ticlopidine (B1205844) | Human Liver Microsomes | Potent Inhibition | Ki = 3.7 ± 0.2 µM (for CYP2C19) | [9] |

| Clopidogrel (B1663587) | Human Liver Microsomes | Potent, mechanism-based | KI = 0.5 µM | [10][11] |

Note: While ticlopidine is a known potent inhibitor of CYP2C19, it and clopidogrel are also significant mechanism-based inhibitors of CYP2B6.[10][11]

Experimental Protocols

This section provides detailed methodologies for conducting in vitro assays to measure CYP2B6 activity using (S)-Mephenytoin as a probe.

In Vitro (S)-Mephenytoin N-demethylation Assay in Human Liver Microsomes

This protocol describes a typical incubation procedure to measure the formation of nirvanol from (S)-Mephenytoin in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

(S)-Mephenytoin

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

-

Nirvanol standard

-

Internal standard (e.g., 4'-methoxymephenytoin)[12]

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures (final volume typically 200 µL) by adding the following components in order:

-

Potassium phosphate buffer

-

Pooled human liver microsomes (final concentration typically 0.1-0.5 mg/mL)

-

(S)-Mephenytoin (prepare a stock solution in a suitable solvent like methanol (B129727) or DMSO and dilute to the desired final concentration, e.g., 500 µM to favor CYP2B6 activity). Ensure the final solvent concentration is low (e.g., <1%) to avoid inhibition.

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

-

Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system or NADPH (final concentration typically 1 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or another appropriate organic solvent containing the internal standard.

-

Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS to quantify the amount of nirvanol formed.

Analytical Method: LC-MS/MS for Nirvanol Quantification

A sensitive and specific LC-MS/MS method is required for the accurate quantification of nirvanol.

Typical LC-MS/MS Parameters:

-

Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., 100 x 3 mm, 5 µm).[12][13]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile/methanol 50:50) is often employed.[12][13]

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used. Negative ESI has been shown to be effective.[12]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode is ideal for quantification. The specific precursor-to-product ion transitions for nirvanol and the internal standard should be optimized.

Data Analysis:

The concentration of nirvanol in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of nirvanol. The rate of nirvanol formation is then calculated and typically expressed as pmol/min/mg of microsomal protein.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro CYP2B6 inhibition assay using this compound.

Caption: A typical experimental workflow for a CYP2B6 inhibition assay.

Comparison with Other CYP2B6 Probes

While this compound is a valuable tool, other substrates are also used to probe CYP2B6 activity. The most common of these is bupropion.

-

Bupropion: The hydroxylation of bupropion to hydroxybupropion (B195616) is a highly selective marker for CYP2B6 activity.[14][15] It often exhibits sigmoidal kinetics, suggesting allosteric activation.[14] Bupropion hydroxylation is widely considered the gold standard for in vitro CYP2B6 activity assessment.[16]

-

Efavirenz: Efavirenz is both a substrate and an inducer of CYP2B6. Its 8-hydroxylation is primarily mediated by CYP2B6.

Compared to bupropion, this compound N-demethylation can be a useful alternative, particularly when investigating potential interactions with bupropion itself or when a different substrate kinetic profile is desired. The choice of probe should be guided by the specific research question and the compounds being investigated.

Conclusion

This compound, specifically the N-demethylation of its (S)-enantiomer, serves as a selective and reliable probe for determining CYP2B6 activity in vitro. By understanding its metabolic pathway, utilizing appropriate substrate concentrations to ensure specificity, and employing robust analytical methods, researchers can effectively characterize the catalytic function of CYP2B6. This knowledge is critical for predicting drug-drug interactions, understanding interindividual variability in drug response, and ultimately contributing to the development of safer and more effective medicines. This guide provides the foundational knowledge and practical protocols to facilitate the successful application of this compound as a CYP2B6 probe in a research setting.

References

- 1. Involvement of human liver cytochrome P4502B6 in the metabolism of propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacogenetics of cytochrome P450 2B6 (CYP2B6): advances on polymorphisms, mechanisms, and clinical relevance [frontiersin.org]

- 3. Insights into CYP2B6-mediated drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human N-demethylation of (S)-mephenytoin by cytochrome P450s 2C9 and 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic role of cytochrome P4502B6 in the N-demethylation of S-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ticlopidine inhibition of phenytoin metabolism mediated by potent inhibition of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Potent mechanism-based inhibition of human CYP2B6 by clopidogrel and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. | Sigma-Aldrich [sigmaaldrich.com]

- 14. Validation of bupropion hydroxylation as a selective marker of human cytochrome P450 2B6 catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. Measurement of in vitro cytochrome P450 2B6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potency: A Technical Deep Dive into the Discovery of (R)-Mephenytoin's Anticonvulsant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide illuminates the pivotal discovery of the anticonvulsant properties inherent to the (R)-enantiomer of the hydantoin (B18101) compound, mephenytoin (B154092). It delves into the stereoselective metabolism that distinguishes the fates of (R)- and (S)-mephenytoin, establishing the former's role as a prodrug to the pharmacologically active metabolite, 5-ethyl-5-phenylhydantoin (Nirvanol). This document provides a comprehensive overview of the key experimental findings, presents quantitative data in structured tables, and offers detailed protocols for the seminal in vivo assays that were instrumental in this discovery. Furthermore, it visualizes the metabolic pathways and the proposed mechanism of action at the voltage-gated sodium channel through detailed diagrams, providing a thorough resource for researchers in the field of antiepileptic drug discovery and development.

Introduction: The Stereoselective Nature of Mephenytoin's Action

Mephenytoin, a hydantoin derivative, was historically utilized as an anticonvulsant. However, its clinical application revealed a complex metabolic profile with significant inter-individual variability. Subsequent research elucidated that mephenytoin is a racemic mixture of two enantiomers, (R)-mephenytoin and (S)-mephenytoin, each undergoing distinct metabolic transformations.[1] The pivotal discovery was that the anticonvulsant effect of racemic mephenytoin is primarily attributed to the metabolic product of one of its enantiomers.

The (S)-enantiomer is hydroxylated by cytochrome P450 enzymes, particularly CYP2C19, to an inactive metabolite.[1] In contrast, the (R)-enantiomer undergoes N-demethylation to form 5-ethyl-5-phenylhydantoin, commonly known as Nirvanol.[2] Crucially, Nirvanol was identified as a potent anticonvulsant in its own right, with a significantly longer half-life than the parent mephenytoin.[2][3] This established this compound as a prodrug, with its therapeutic efficacy intrinsically linked to its conversion to Nirvanol.

Quantitative Analysis of Anticonvulsant Activity

The primary method for evaluating the anticonvulsant efficacy of mephenytoin and its metabolites has been the Maximal Electroshock (MES) test in rodent models. This test is a well-established preclinical screen for drugs effective against generalized tonic-clonic seizures. The key endpoint is the median effective dose (ED50), which is the dose required to protect 50% of the animals from the hindlimb tonic extension phase of the seizure.

| Compound | Animal Model | Administration Route | Time Point (post-administration) | ED50 (mg/kg) | Reference |

| Racemic Mephenytoin | Mice | Intraperitoneal (i.p.) | 30 minutes | 42 | [4] |

| Racemic Mephenytoin | Mice | Intraperitoneal (i.p.) | 2 hours | 35 | [4] |

| Nirvanol | Mice | Intraperitoneal (i.p.) | 30 minutes | 23 | [4] |

| Nirvanol | Mice | Intraperitoneal (i.p.) | 2 hours | 30 | [4] |

This table summarizes the anticonvulsant activity of racemic mephenytoin and its active metabolite, Nirvanol, in the MES test. The lower ED50 of Nirvanol at the 30-minute time point highlights its potent anticonvulsant effect.

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a cornerstone in the preclinical evaluation of anticonvulsant drugs, designed to induce a maximal seizure with a tonic-clonic characteristic.

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Apparatus:

-

An electroconvulsive shock apparatus capable of delivering a constant alternating current.

-

Corneal or auricular electrodes.

Animals:

-

Male albino mice (typically 20-30 g) or rats (typically 100-200 g).

Procedure:

-

Animal Preparation: Animals are acclimatized to the laboratory environment. The test compound, vehicle control, or a standard anticonvulsant is administered via a specified route (e.g., intraperitoneal, oral).

-

Timing: The test is conducted at the presumed time of peak effect of the test compound.

-

Stimulation: An electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds) is delivered through the electrodes.

-

Observation: The animal is observed for the characteristic seizure pattern, which includes a tonic phase with hindlimb extension.

-

Endpoint: The absence of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.

-

Data Analysis: The number of animals protected in each group is recorded, and the ED50 is calculated using statistical methods such as probit analysis.

Signaling Pathways and Mechanisms of Action

The anticonvulsant effect of hydantoin derivatives, including the active metabolite of this compound, Nirvanol, is primarily mediated through the modulation of voltage-gated sodium channels in neurons.

Stereoselective Metabolism of Mephenytoin

The initial and critical step in the bioactivation of this compound is its stereoselective metabolism in the liver.

Caption: Stereoselective metabolism of Mephenytoin.

Proposed Mechanism of Action at the Voltage-Gated Sodium Channel

Nirvanol, the active metabolite of this compound, is believed to exert its anticonvulsant effect by blocking voltage-gated sodium channels in a use-dependent manner. This means it preferentially binds to and stabilizes the inactivated state of the channel, which is more prevalent during the high-frequency neuronal firing characteristic of a seizure.

Caption: Proposed mechanism of this compound's active metabolite.

Conclusion

The discovery of the anticonvulsant properties of this compound is a landmark example of the importance of stereochemistry in pharmacology. The understanding that this compound acts as a prodrug, with its therapeutic effects mediated by its active metabolite Nirvanol, has profound implications for drug design and personalized medicine. The primary mechanism of action, the use-dependent blockade of voltage-gated sodium channels, remains a cornerstone of antiepileptic drug development. This technical guide provides a foundational resource for researchers aiming to build upon this knowledge in the ongoing search for more effective and safer antiepileptic therapies.

References

- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into the Stereochemistry of (R)-Mephenytoin: An In-depth Technical Guide to Initial Studies

A comprehensive whitepaper for researchers, scientists, and drug development professionals exploring the foundational research on the enantiomers of the anticonvulsant drug mephenytoin (B154092). This guide details the stereoselective metabolism, pharmacokinetics, and analytical methodologies crucial for understanding its polymorphic disposition in humans.

Mephenytoin, a hydantoin-class anticonvulsant, has been a subject of significant scientific interest not for its therapeutic applications, which are now limited, but as a classic probe for studying the genetic polymorphism of a key drug-metabolizing enzyme, Cytochrome P450 2C19 (CYP2C19).[1] The drug is administered as a racemic mixture of two enantiomers, (R)- and (S)-mephenytoin, which exhibit markedly different metabolic fates and pharmacokinetic profiles. This technical guide provides a detailed overview of the initial studies that elucidated these stereoselective differences, offering valuable insights for researchers in drug metabolism, pharmacogenetics, and drug development.

Stereoselective Metabolism: The Central Role of CYP2C19

The primary metabolic pathway for mephenytoin is aromatic hydroxylation, and early studies revealed a profound stereoselectivity in this process. The (S)-enantiomer is rapidly hydroxylated at the 4'-position of the phenyl ring to form 4'-hydroxy-S-mephenytoin, a reaction almost exclusively catalyzed by CYP2C19.[1] In contrast, the (R)-enantiomer is metabolized much more slowly, primarily through N-demethylation to 5-ethyl-5-phenylhydantoin (nirvanol), a reaction mediated by other CYP isoforms, including CYP2C9 and CYP2B6.[2]

This stark difference in metabolic pathways is the basis for the well-known genetic polymorphism of CYP2C19. Individuals can be classified into two main phenotypes: extensive metabolizers (EMs) and poor metabolizers (PMs). EMs possess functional CYP2C19 enzymes and efficiently metabolize (S)-mephenytoin, while PMs have deficient CYP2C19 activity, leading to impaired elimination of the (S)-enantiomer.[1]

The stereoselective metabolism of mephenytoin is a critical determinant of its pharmacokinetic behavior and is visually represented in the following signaling pathway diagram.

Pharmacokinetic Profiles of (R)- and (S)-Mephenytoin

The differential metabolism of the mephenytoin enantiomers leads to distinct pharmacokinetic profiles, particularly between extensive and poor metabolizers of CYP2C19.

| Parameter | (S)-Mephenytoin (EMs) | This compound (EMs) | (S)-Mephenytoin (PMs) | This compound (PMs) | Reference |

| Elimination Half-life (t½) | ~2-3 hours | ~60-80 hours | Significantly prolonged | ~60-80 hours | [3] |

| Oral Clearance (CL/F) | High | Low | Significantly reduced | Low | [3] |

| Area Under the Curve (AUC) | Low | High | Significantly increased | High | [4] |

| Major Metabolite | 4'-Hydroxy-(S)-mephenytoin | Nirvanol | Nirvanol | Nirvanol | [3] |

Table 1: Comparative Pharmacokinetic Parameters of Mephenytoin Enantiomers

In extensive metabolizers, (S)-mephenytoin is rapidly cleared from the body, resulting in a short half-life and low systemic exposure. Conversely, this compound has a much longer half-life and accumulates to a greater extent upon repeated dosing. In poor metabolizers, the clearance of (S)-mephenytoin is dramatically reduced, leading to a prolonged half-life and significantly higher plasma concentrations, approaching those of the (R)-enantiomer.

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

A typical in vivo study to determine the pharmacokinetic profiles of mephenytoin enantiomers involves the following steps:

-

Subject Recruitment: Healthy volunteers are recruited and phenotyped for CYP2C19 activity, typically by administering a probe drug like mephenytoin and measuring the urinary S/R ratio.

-

Drug Administration: A single oral dose of racemic mephenytoin (e.g., 100 mg) is administered to the subjects.[4]

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours) post-dose.

-

Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Enantioselective Analysis: Plasma concentrations of (R)- and (S)-mephenytoin are determined using a validated enantioselective analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) for each enantiomer.

Enantioselective HPLC Method for Mephenytoin

The separation and quantification of (R)- and (S)-mephenytoin in biological matrices is crucial for pharmacokinetic and metabolic studies. A common approach involves chiral HPLC.

-

Sample Preparation:

-

Plasma: Protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to obtain a clear supernatant.

-

Urine: Dilution with the mobile phase or a suitable buffer.[5]

-

-

Chromatographic Conditions:

-

Column: A chiral stationary phase (CSP) column, such as one based on α1-acid glycoprotein (B1211001) or a cyclodextrin (B1172386) derivative, is used to resolve the enantiomers.[5]

-

Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). The exact composition is optimized for the specific column and separation.[5]

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where mephenytoin absorbs, or mass spectrometry for higher sensitivity and selectivity.

-

-

Quantification: The concentrations of each enantiomer are determined by comparing their peak areas to those of known standards.

The following diagram illustrates a typical experimental workflow for CYP2C19 phenotyping using mephenytoin.

Conclusion

The initial studies on the enantiomers of mephenytoin were instrumental in establishing the concept of stereoselective drug metabolism and its profound impact on pharmacokinetics. The stark differences in the metabolic pathways and disposition of (R)- and (S)-mephenytoin, driven by the genetic polymorphism of CYP2C19, have made it an invaluable tool in the field of pharmacogenetics. The experimental protocols and quantitative data from these early investigations continue to provide a solid foundation for contemporary research in drug metabolism, personalized medicine, and the development of new chemical entities. This technical guide serves as a comprehensive resource for scientists and researchers seeking to understand and apply the foundational principles learned from the study of mephenytoin enantiomers.

References

- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. page-meeting.org [page-meeting.org]

- 3. Phenotypic differences in mephenytoin pharmacokinetics in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polymorphic metabolism of mephenytoin in man: pharmacokinetic interaction with a co-regulated substrate, mephobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of mephenytoin stereoselective oxidative metabolism in urine by chiral liquid chromatography employing beta-cyclodextrin as a mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on Mephenytoin Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin (B154092), marketed as Mesantoin, is a hydantoin (B18101) anticonvulsant introduced in the late 1940s, approximately a decade after its predecessor, phenytoin (B1677684).[1] While no longer a first-line therapy in many countries due to the risk of severe adverse effects, including potentially fatal blood dyscrasias, mephenytoin remains a subject of significant scientific interest.[1][2] This enduring relevance stems from its remarkable stereoselective metabolism, which has made it an invaluable tool for understanding and characterizing the genetic polymorphism of the cytochrome P450 enzyme, CYP2C19.[3] This technical guide provides a comprehensive historical perspective on the discovery and elucidation of the distinct pharmacological and metabolic properties of mephenytoin's stereoisomers, (S)-mephenytoin and (R)-mephenytoin.

A Chronological History of Mephenytoin and its Stereoisomers

The story of mephenytoin is intrinsically linked to the broader history of antiepileptic drug (AED) development. The early 20th century saw the serendipitous discovery of phenobarbital's anticonvulsant properties in 1912, a significant improvement over the previously used bromides.[4] The subsequent development of animal models for seizure research in the 1930s led to the discovery of phenytoin, a less sedating and highly effective AED.[5][6]

Mephenytoin emerged in this context as a new hydantoin derivative.[1] However, it was the later investigation into its metabolic fate that unveiled its most scientifically significant characteristic: a profound stereoselectivity in its biotransformation. This discovery was a critical milestone in the nascent field of pharmacogenetics.

Key Historical Milestones:

-

Late 1940s: Mephenytoin is introduced as an anticonvulsant, marketed under the name Mesantoin.[1]

-

Early 1980s: Initial studies begin to reveal the stereoselective metabolism of mephenytoin in humans.

-

Mid-1980s: The genetic polymorphism in the 4'-hydroxylation of (S)-mephenytoin is identified, leading to the classification of individuals into "extensive metabolizer" (EM) and "poor metabolizer" (PM) phenotypes.

-

Late 1980s - 1990s: The specific cytochrome P450 isozyme responsible for (S)-mephenytoin 4'-hydroxylation is identified as CYP2C19. Mephenytoin becomes the probe drug of choice for CYP2C19 phenotyping.[3]

-

Present: Mephenytoin continues to be a critical research tool in pharmacogenomics and drug metabolism studies, despite its limited clinical use.[1]

The Stereoselective Metabolism of Mephenytoin

Mephenytoin is administered as a racemic mixture of its two enantiomers, (S)-mephenytoin and this compound. In individuals with normal CYP2C19 function (extensive metabolizers), these two stereoisomers follow vastly different metabolic pathways, a classic example of stereoselective drug metabolism.

(S)-Mephenytoin: This enantiomer is rapidly metabolized via aromatic 4'-hydroxylation to form 4'-hydroxy-mephenytoin. This reaction is almost exclusively catalyzed by CYP2C19.[3]

This compound: In contrast, the (R)-enantiomer is primarily metabolized through N-demethylation to 5-ethyl-5-phenylhydantoin (Nirvanol), a pharmacologically active metabolite. This process is slower and is mediated by other CYP450 enzymes, including CYP2B6.

This differential metabolism leads to significant differences in the pharmacokinetic profiles of the two enantiomers in extensive metabolizers.

The CYP2C19 Genetic Polymorphism and its Clinical Implications

The gene encoding CYP2C19 is highly polymorphic, leading to the expression of an enzyme with varying levels of activity. This genetic variability is the basis for the distinct metabolizer phenotypes observed in the population.

-

Extensive Metabolizers (EMs): Individuals with at least one functional CYP2C19 allele rapidly metabolize (S)-mephenytoin.

-

Intermediate Metabolizers (IMs): Individuals heterozygous for a loss-of-function allele exhibit reduced metabolic capacity compared to EMs.

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2C19 alleles have a significantly impaired ability to 4'-hydroxylate (S)-mephenytoin.[3]

In PMs, the primary metabolic pathway for (S)-mephenytoin is severely compromised. Consequently, the drug is eliminated much more slowly, and the alternative N-demethylation pathway becomes more prominent for both enantiomers. This results in a dramatic alteration of the pharmacokinetic profile of mephenytoin in these individuals, with a significantly prolonged half-life and increased exposure to the parent drug.

The prevalence of the PM phenotype varies among different ethnic populations, being more common in Asian populations (around 15-20%) compared to Caucasians (around 2-5%).

Data Presentation: Pharmacokinetic Parameters of Mephenytoin Stereoisomers

The following tables summarize the key pharmacokinetic parameters of (S)- and this compound in extensive and poor metabolizers.

| Parameter | (S)-Mephenytoin | This compound |

| Primary Metabolic Pathway | 4'-Hydroxylation | N-Demethylation |

| Primary Metabolizing Enzyme | CYP2C19 | CYP2B6 |

| Half-life (t½) | Short | Long |

| Clearance (CL) | High | Low |

Table 1: General Metabolic Profile of Mephenytoin Stereoisomers in Extensive Metabolizers

| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |

| (S)-Mephenytoin Half-life (t½) | ~2-3 hours | Significantly prolonged |

| This compound Half-life (t½) | ~70-100 hours | ~70-100 hours |

| (S)-Mephenytoin Clearance | High | Very Low |

| This compound Clearance | Low | Low |

| Urinary S/R Ratio | Low (<0.9) | High (≥0.9) |

Table 2: Comparison of Mephenytoin Pharmacokinetics in Extensive and Poor Metabolizers

Experimental Protocols

Stereoselective Analysis of Mephenytoin and its Metabolites in Urine (CYP2C19 Phenotyping)

This protocol describes a typical method for determining an individual's CYP2C19 phenotype using mephenytoin as a probe drug.

1. Sample Collection:

- Administer a single oral dose of 100 mg racemic mephenytoin to the subject.

- Collect urine over an 8-hour period post-dose.

2. Sample Preparation:

- To a 1 mL aliquot of urine, add an internal standard (e.g., 5-methyl-5-phenylhydantoin).

- Perform a liquid-liquid extraction with an organic solvent such as dichloromethane.

- Evaporate the organic layer to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase for analysis.

3. Chiral Chromatographic Analysis (HPLC):

- Column: A chiral stationary phase column (e.g., Chiraspher).

- Mobile Phase: A mixture of n-hexane and dioxane (e.g., 80:20 v/v).[7]

- Flow Rate: 1.0 mL/min.

- Detection: UV detection at approximately 220 nm.

4. Data Analysis:

- Quantify the peak areas of (S)-mephenytoin and this compound.

- Calculate the urinary S/R ratio.

- Phenotype classification:

- EM: S/R ratio < 0.9

- PM: S/R ratio ≥ 0.9

In Vitro Mephenytoin Metabolism Assay using Human Liver Microsomes

This protocol outlines a method to study the metabolism of mephenytoin and assess the activity of CYP enzymes in vitro.

1. Incubation Mixture Preparation (per reaction):

- Human liver microsomes (e.g., 0.2 mg/mL protein concentration).

- Phosphate buffer (e.g., 0.1 M, pH 7.4).

- Mephenytoin stereoisomer (dissolved in a suitable solvent, e.g., methanol, to achieve the desired final concentration).

2. Incubation:

- Pre-incubate the microsome and substrate mixture at 37°C for 5 minutes.

- Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

- Incubate at 37°C with gentle shaking for a specified time (e.g., 30 minutes).

3. Reaction Termination and Sample Processing:

- Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.

- Centrifuge the mixture to pellet the microsomal proteins.

- Transfer the supernatant to a new tube and evaporate to dryness.

- Reconstitute the residue in the mobile phase for analysis.

4. LC-MS/MS Analysis:

- Use a suitable reverse-phase HPLC column for separation of the parent drug and its metabolites.

- Employ a tandem mass spectrometer for sensitive and specific detection and quantification of the analytes.

Mandatory Visualization

Caption: Metabolic pathways of mephenytoin stereoisomers in different CYP2C19 phenotypes.

Caption: Experimental workflow for CYP2C19 phenotyping using mephenytoin.

Signaling Pathways and Mechanism of Action

The primary anticonvulsant mechanism of action of mephenytoin, similar to phenytoin, is the blockade of voltage-gated sodium channels in a use-dependent manner.[2] This action stabilizes neuronal membranes and limits the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizures. By blocking these channels, mephenytoin prevents the propagation of seizure activity from an epileptic focus to adjacent brain regions.

While the blockade of sodium channels is the principal mechanism, other potential, less well-characterized effects may contribute to its anticonvulsant activity. These could include modulation of calcium channels and effects on neurotransmitter systems, although these are considered secondary to its primary action.

Caption: Mechanism of action of mephenytoin in seizure prevention.

Conclusion

The study of mephenytoin's stereoisomers has been a cornerstone in the development of pharmacogenetics. From its origins as a second-generation hydantoin anticonvulsant, it has evolved into an indispensable research tool. The profound differences in the metabolism of (S)- and this compound, dictated by the genetic polymorphism of CYP2C19, provide a clear and compelling example of how individual genetic makeup can dramatically alter drug disposition and, by extension, therapeutic and toxicological outcomes. This in-depth understanding of mephenytoin's stereoselective metabolism continues to inform drug development and the pursuit of personalized medicine.

References

- 1. Mephenytoin - Wikipedia [en.wikipedia.org]

- 2. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Assay of mephenytoin metabolism in human liver microsomes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epilepsyontario.org [epilepsyontario.org]

- 5. The Little Compound That Could: How Phenytoin Changed Drug Discovery and Development [triggered.edina.clockss.org]

- 6. Discovery of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenotyping of CYP2C19 with enantiospecific HPLC-quantification of R- and S-mephenytoin and comparison with the intron4/exon5 G-->A-splice site mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral Separation of (R)- and (S)-Mephenytoin by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the enantioselective analysis of Mephenytoin (B154092) enantiomers using High-Performance Liquid Chromatography (HPLC).

Introduction

Mephenytoin, an anticonvulsant drug, exists as a racemic mixture of two enantiomers, (R)- and (S)-Mephenytoin. The stereoselective metabolism of Mephenytoin, primarily the hydroxylation of the S-enantiomer by the cytochrome P450 enzyme CYP2C19, leads to significant inter-individual variations in drug response and potential toxicity. Therefore, the ability to separate and quantify the individual enantiomers is crucial for pharmacokinetic studies, pharmacogenomic research, and personalized medicine to ensure drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.

Principle of Chiral Separation by HPLC

Direct chiral separation by HPLC involves the use of a chiral stationary phase (CSP). The enantiomers of the analyte interact with the CSP to form transient diastereomeric complexes. Due to the different spatial arrangements of the enantiomers, these complexes have different binding energies, leading to different retention times on the chromatographic column and thus, their separation. Common CSPs for Mephenytoin separation include protein-based columns, such as those with α(1)-acid glycoprotein (B1211001) (AGP), and polysaccharide- or cyclodextrin-based columns.[1][2]

Experimental Protocols

This section details two common methods for the chiral separation of (R)- and (S)-Mephenytoin by HPLC.

Protocol 1: Chiral Separation using a β-Cyclodextrin Stationary Phase with UV Detection

This method is suitable for the analysis of Mephenytoin enantiomers in urine.

3.1. Materials and Reagents

-

(R)- and (S)-Mephenytoin standards

-

Methanol (HPLC grade)

-

Acetate (B1210297) buffer (0.1 M)

-

β-Cyclodextrin

-

Water (HPLC grade)

-

Urine samples

3.2. Instrumentation

-

HPLC system with a UV detector

-

Supelcosil LC-8 column (or equivalent C8 column)

3.3. Sample Preparation (Urine)

-

Dilute the urine sample 1:1 with the mobile phase.[1]

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

3.4. Chromatographic Conditions

-

Column: Supelcosil LC-8[3]

-

Mobile Phase: Methanol-0.1 M acetate buffer with β-cyclodextrin as a mobile phase additive.[3] The exact ratio should be optimized for the specific column and system.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection: UV at 207 nm[4]

Protocol 2: Chiral Separation using an α(1)-Acid Glycoprotein (AGP) Stationary Phase with Tandem Mass Spectrometry (LC-MS/MS) Detection

This method is highly sensitive and suitable for the analysis of Mephenytoin enantiomers in plasma.

3.1. Materials and Reagents

-

(R)- and (S)-Mephenytoin standards

-

Acetonitrile (B52724) (HPLC grade)

-

Ammonium (B1175870) acetate buffer (e.g., 10 mM)

-

Water (HPLC grade)

-

Plasma samples

3.2. Instrumentation

-

LC-MS/MS system (HPLC coupled to a tandem mass spectrometer with an electrospray ionization source)

-

Chiral α(1)-acid glycoprotein (AGP) column (e.g., 100 mm x 4.0 mm, 5 µm)[1]

3.3. Sample Preparation (Plasma)

-

To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.[1]

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.[1]

3.4. Chromatographic Conditions

-

Column: Chiral α(1)-acid glycoprotein (AGP) column[1]

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate).[1] The ratio should be optimized to achieve the best separation.

-

Flow Rate: 0.8 mL/min[1]

-

Column Temperature: 25°C[1]

-

Injection Volume: 10 µL[1]

3.5. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for (R)- and (S)-Mephenytoin.

Data Presentation

The following tables summarize quantitative data from various published methods for the chiral separation of Mephenytoin.

Table 1: HPLC Methods for Chiral Separation of Mephenytoin Enantiomers

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Matrix | Reference |

| β-Cyclodextrin CSP | Water with acetic acid, triethylamine, and acetonitrile | Not Specified | Not Specified | Not Specified | [5] |

| Supelcosil LC-8 (with β-cyclodextrin additive) | Methanol-0.1 M acetate buffer | Not Specified | UV | Urine | [3] |

| Chiral AGP | Acetonitrile and aqueous buffer (e.g., 10 mM ammonium acetate) | 0.8 | LC-MS/MS | Plasma, Urine | [1] |

| Chiral Column (unspecified) | Acetonitrile:Water (14:86, v/v) with 0.1% glacial acetic acid and 0.2% triethylamine | 0.9 | UV (207 nm) | Urine | [4] |

Table 2: Performance Characteristics of a Chiral HPLC-UV Method for Mephenytoin in Urine

| Parameter | Value |

| Linearity Range | 50 - 5000 µg/L |

| Detection Limit | 12.5 µg/L for both enantiomers |

| Retention Time | < 9 minutes |

| Reference | [4] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of Mephenytoin enantiomers by HPLC.

References

- 1. benchchem.com [benchchem.com]

- 2. eijppr.com [eijppr.com]

- 3. Determination of mephenytoin stereoselective oxidative metabolism in urine by chiral liquid chromatography employing beta-cyclodextrin as a mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of S/R ratio of mephenytoin in human urine by chiral HPLC and ultraviolet detection and its comparison with gas chromatography [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Chiral Gas Chromatography Method for the Quantitative Analysis of (R)-Mephenytoin

Audience: Researchers, scientists, and drug development professionals.

Introduction Mephenytoin (B154092), an anticonvulsant drug, is a chiral compound that undergoes stereoselective metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2C19. The two enantiomers, (S)-mephenytoin and (R)-mephenytoin, exhibit different pharmacokinetic profiles. The elimination half-life of this compound is significantly longer than that of the (S)-enantiomer.[1] Consequently, the ability to selectively quantify this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and pharmacogenomic research. This application note provides a detailed protocol for the enantioselective analysis of this compound using chiral gas chromatography (GC).

Experimental Workflow

Caption: Experimental workflow for the chiral GC analysis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative performance of a chiral gas chromatography method for the analysis of mephenytoin enantiomers in urine.

| Parameter | (S)-Mephenytoin | This compound | Reference |

| Linearity Range | 115 - 690 µg/L | 115 - 690 µg/L | [2] |

| Correlation Coefficient (r) | 0.9913 | 0.9934 | [2] |

| Limit of Detection (LOD) | 60 ng/mL | 60 ng/mL | [2] |

| Recovery | 74.41% | 73.78% | [2] |

| Within-day RSD | < 6.5% | < 6.5% | [2] |

| Between-day RSD | < 6.5% | < 6.5% | [2] |

Experimental Protocols

1. Sample Preparation (from Urine)

This protocol is adapted from a method for determining mephenytoin enantiomers in human urine.[2]

-

Materials:

-

Urine sample

-

Dichloroethane

-

Acidic aqueous solution (e.g., 0.1 M HCl)

-

Basic aqueous solution (e.g., 0.1 M NaOH)

-

Ethyl acetate (B1210297)

-

Nitrogen gas

-

Water bath (55°C)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

To a suitable volume of urine, add an equal volume of dichloroethane for extraction.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the lower organic layer (dichloroethane) to a clean tube.

-

Wash the organic layer sequentially with the acidic and basic aqueous solutions to remove interfering substances.

-

After the final wash, transfer the organic phase to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen in a water bath set at 55°C.[2]

-

Reconstitute the dried residue in a small, precise volume of ethyl acetate (e.g., 10 µL).[2]

-

The sample is now ready for injection into the gas chromatograph.

-

2. Gas Chromatography (GC) Method

The following GC parameters are based on established methods for the chiral separation of mephenytoin enantiomers.[1][2]

-

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Specific Detector.

-

Autosampler for automated injection.

-

-

GC Conditions:

-

Carrier Gas: Nitrogen.[2]

-

Injection Volume: 1 µL.[2]

-

Injector Temperature: Maintain at a temperature suitable for volatile compounds, typically around 250°C.

-

Detector Temperature: Set according to the detector manufacturer's recommendations (e.g., 280-300°C for FID).

-

Oven Temperature Program: A temperature gradient is typically employed to ensure good separation. An example program could be:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 10°C/minute to 220°C.

-

Hold: Maintain at 220°C for 5 minutes. (Note: The temperature program should be optimized for the specific instrument and column used.)

-

3. Data Analysis and Quantification

-

Identify the peaks corresponding to (R)- and (S)-mephenytoin based on their retention times, which should be determined using reference standards.

-

Construct a calibration curve by analyzing a series of standards of known concentrations.

-

The concentration of this compound in the unknown samples is determined by comparing its peak area or height to the calibration curve.

-

For metabolic polymorphism studies, the S/R ratio can be calculated to differentiate between poor and extensive metabolizers.[2]

Discussion

The direct enantiomeric separation of mephenytoin is achievable using a chiral capillary column like Chirasil-Val.[1] This eliminates the need for derivatization of the parent drug, simplifying the analytical procedure. For the analysis of its N-demethylated metabolite, 5-phenyl-5-ethylhydantoin (PEH), derivatization may be required to resolve its enantiomers.[1] The choice of detector depends on the required sensitivity and selectivity, with nitrogen-specific detectors or mass spectrometers offering enhanced performance. The presented method demonstrates good linearity, reproducibility, and recovery, making it suitable for clinical and research applications.[2]

References

- 1. Direct enantiomeric resolution of mephenytoin and its N-demethylated metabolite in plasma and blood using chiral capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Determination of mephenytoin enantiomers in human urine using chiral capillary chromatography and its application in metabolism polymorphism study] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesis of Enantiomerically Pure (R)-Mephenytoin

Introduction

Mephenytoin (B154092) is a hydantoin-class anticonvulsant drug that possesses a stereocenter at the C-5 position of the hydantoin (B18101) ring, existing as two enantiomers: (R)-Mephenytoin and (S)-Mephenytoin. These enantiomers exhibit distinct metabolic pathways and pharmacological profiles. The S-enantiomer is primarily and selectively hydroxylated by the cytochrome P450 enzyme CYP2C19, making it a valuable probe for assessing CYP2C19 activity in pharmacogenetic studies. Conversely, the R-enantiomer is metabolized through N-demethylation by CYP2C9 to form 5-phenyl-5-ethylhydantoin (nirvanol). Given these differences, access to enantiomerically pure this compound is crucial for research in drug metabolism, pharmacology, and toxicology to accurately assess the properties and effects of this specific stereoisomer.

This document provides detailed protocols for the synthesis and resolution of this compound, tailored for researchers, scientists, and drug development professionals. Two primary strategies are presented: the synthesis of racemic mephenytoin followed by chiral resolution, and a proposed method for direct asymmetric synthesis.

Strategic Pathways for Synthesis

The synthesis of enantiomerically pure this compound can be approached via two distinct pathways:

-

Racemic Synthesis and Chiral Resolution: This is a classical and widely applicable method. It involves the non-stereoselective synthesis of mephenytoin, yielding a 1:1 mixture of the (R)- and (S)-enantiomers. Subsequently, the enantiomers are separated using a chiral chromatography technique.

-

Asymmetric Synthesis: This more advanced strategy aims to directly synthesize the desired (R)-enantiomer with high enantiomeric purity, avoiding the need for a separate resolution step. This is typically achieved using chiral catalysts, auxiliaries, or reagents.

Application Notes and Protocols for the In Vitro Metabolism of (R)-Mephenytoin Using Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Mephenytoin, an anticonvulsant drug, undergoes significant metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. Understanding the in vitro metabolism of this compound is crucial for elucidating its pharmacokinetic profile, predicting potential drug-drug interactions, and assessing inter-individual variability in drug response. Human liver microsomes (HLMs) serve as a valuable in vitro tool for these investigations as they contain a rich complement of drug-metabolizing enzymes, particularly CYPs.

This document provides detailed application notes and protocols for studying the in vitro metabolism of this compound using HLMs. The primary metabolic pathways for this compound are N-demethylation to its metabolite, Nirvanol (5-ethyl-5-phenylhydantoin), and to a lesser extent, aromatic 4'-hydroxylation.[1] Notably, at all substrate concentrations tested, this compound is preferentially N-demethylated to Nirvanol.[1]

Data Presentation

While extensive research has focused on the polymorphic metabolism of (S)-Mephenytoin, primarily mediated by CYP2C19, specific kinetic parameters for the metabolism of this compound are less extensively documented in the literature. The formation of 4'-OH-mephenytoin from this compound and the N-demethylation reaction appear to be less affected by the genetic polymorphism of CYP2C19 that significantly impacts (S)-mephenytoin metabolism.[2]

The following table summarizes the known metabolic pathways of this compound.

| Substrate | Primary Metabolic Pathway | Major Metabolite | Key Enzymes Involved (Putative) |

| This compound | N-demethylation | Nirvanol | Cytochrome P450 enzymes |

| This compound | 4'-Hydroxylation | 4'-OH-Mephenytoin | Cytochrome P450 enzymes |

Signaling Pathways and Experimental Workflows

References

- 1. Assay of mephenytoin metabolism in human liver microsomes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mephenytoin hydroxylation polymorphism: characterization of the enzymatic deficiency in liver microsomes of poor metabolizers phenotyped in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the LC-MS/MS Quantification of (R)-Mephenytoin and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction